molecular formula C14H34O6Si2 B027373 1,8-Bis(trimethoxysilyl)octane CAS No. 105566-68-5

1,8-Bis(trimethoxysilyl)octane

Cat. No. B027373
CAS RN: 105566-68-5
M. Wt: 354.59 g/mol
InChI Key: SHCGUUKICQTMGF-UHFFFAOYSA-N
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Description

1,8-Bis(trimethoxysilyl)octane is a chemical compound with the molecular formula C14H34O6Si2 . It is used as a chemical intermediate and is primarily employed in sol-gel synthesis of mesoporous structures .


Molecular Structure Analysis

The molecular structure of 1,8-Bis(trimethoxysilyl)octane is represented by the formula C14H34O6Si2 . It has a molar mass of 354.587 Da .


Physical And Chemical Properties Analysis

1,8-Bis(trimethoxysilyl)octane has a boiling point of 317.4±25.0 °C at 760 mmHg, a density of 1.0±0.1 g/cm3, and a refractive index of 1.427 at 20°C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 15 freely rotating bonds .

Scientific Research Applications

Silica Aerogels

1,8-Bis(trimethoxysilyl)octane is used in the preparation of silica aerogels . Silica aerogels are lightweight, nanostructured materials with extremely high porosity (usually above 90%), making them particularly attractive for thermal insulation .

Organically-Modified Silica Network

An acrylate containing silane is used along with tetramethyl orthosilicate to produce an organically-modified silica network, which could be reinforced by adding 1, 6-bis(trimethoxysilyl)hexane or 1,8-Bis(trimethoxysilyl)octane as spacers . This results in hybrid aerogels that have an interesting combination of thermal insulation and mechanical properties .

Magnetic Aerogels

These hybrid aerogels could be chemically doped with silica-functionalized magnetite nanoparticles imparting magnetic behaviour to the aerogels . Their magnetic feature can be useful for several applications including magnetic separation and drug delivery .

Heavy Metal Adsorbents

Amine and thiol-functionalized aerogels were used as adsorbents to capture heavy metals from wastewater by complexation . The preparation of these materials could be accomplished using a combination of silanes, including hydrophobic moieties for a compromise to ensure material stability and good adsorption capacities . Removal percentages of heavy metals reaching 90% were found for metal concentrations of environmental relevance .

Carbon Dioxide Removal

The amine functionality in aerogels is also useful for other purposes, for example to improve the rate capability of silica aerogels to remove carbon dioxide from gaseous streams or environments .

Coatings and Composite Applications

Also known as bis-silanes additives, 1,8-Bis(trimethoxysilyl)octane enhances hydrolytic stability, which impacts on increased product shelf life, ensures better substrate bonding and also leads to improved mechanical properties in coatings as well as composite applications .

Safety and Hazards

Overexposure to 1,8-Bis(trimethoxysilyl)octane by skin absorption, inhalation, or ingestion may have a narcotic effect, causing symptoms such as headache, nausea, and drowsiness . It’s recommended to wear personal protective equipment, avoid contact with eyes, skin, and clothing, and to use only under a chemical fume hood .

Mechanism of Action

Target of Action

1,8-Bis(trimethoxysilyl)octane is a chemical compound that primarily targets the hydrolytic stability of various substances . It is often used as an additive in coatings and composite applications .

Mode of Action

The compound works by enhancing the hydrolytic stability of the substances it is added to . This means it helps to prevent or slow down the decomposition of these substances when they come into contact with water. This results in increased product shelf life and better substrate bonding .

Biochemical Pathways

It is known that the compound can react with moisture and water to form ethanol . This reaction could potentially influence various biochemical pathways, particularly those involving ethanol metabolism.

Pharmacokinetics

It is known that the compound can react with moisture and water to form ethanol . Ethanol is well-studied and is known to be rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver to acetaldehyde and acetic acid .

Result of Action

The primary result of the action of 1,8-Bis(trimethoxysilyl)octane is the enhancement of hydrolytic stability, which leads to increased product shelf life, better substrate bonding, and improved mechanical properties in coatings and composite applications . Additionally, the formation of ethanol can have various effects, including a potential narcotic effect if overexposed .

Action Environment

The action of 1,8-Bis(trimethoxysilyl)octane can be influenced by environmental factors such as the presence of moisture and water, as these can cause the compound to hydrolyze and form ethanol . The temperature and pH of the environment could also potentially influence the rate of this reaction.

properties

IUPAC Name

trimethoxy(8-trimethoxysilyloctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34O6Si2/c1-15-21(16-2,17-3)13-11-9-7-8-10-12-14-22(18-4,19-5)20-6/h7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCGUUKICQTMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305841
Record name 1,8-Bis(trimethoxysilyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Bis(trimethoxysilyl)octane

CAS RN

105566-68-5
Record name 1,8-Bis(trimethoxysilyl)octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105566-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Bis(trimethoxysilyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,13-Dioxa-3,12-disilatetradecane, 3,3,12,12-tetramethoxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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